Undulatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

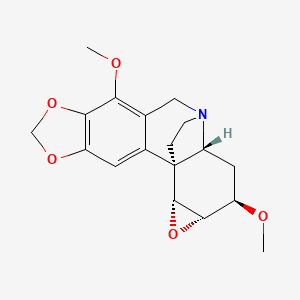

Undulatine is a natural product found in Crossyne flava, Nerium, and other organisms with data available.

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Acetylcholinesterase Inhibition

Undulatine has been extensively studied for its role as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. Research indicates that this compound demonstrates a competitive inhibition pattern against human acetylcholinesterase (hAChE), making it a potential candidate for treating cognitive disorders such as Alzheimer’s disease. In vitro studies have reported an IC50 value of approximately 0.61 µM, suggesting significant potency compared to established treatments like galanthamine (IC50 = 2.2 µM) .

1.2. Mechanism of Action

The mechanism by which this compound inhibits hAChE involves a mixed inhibition approach, allowing it to effectively cross the blood-brain barrier (BBB) through passive diffusion. This characteristic is vital for developing therapies targeting central nervous system disorders .

Anticancer Properties

2.1. Cytotoxic Activity

This compound has shown promising results in cytotoxic assays against various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in human leukemia cells while exhibiting lower toxicity in non-cancerous cells . This selectivity is crucial for developing safer cancer treatments.

2.2. Mechanistic Insights

Research into the cellular mechanisms reveals that this compound influences cell cycle progression and apoptosis pathways, leading to decreased viability in cancerous cells . The compound's ability to modulate these pathways positions it as a candidate for further development in oncology.

Neuroprotective Effects

3.1. Alzheimer’s Disease Research

Given its inhibitory effects on acetylcholinesterase, this compound is being investigated as a neuroprotective agent in Alzheimer's disease models. The compound's ability to enhance cholinergic transmission may help alleviate cognitive decline associated with this condition .

3.2. Prolyl Oligopeptidase Inhibition

Emerging studies suggest that this compound may also inhibit prolyl oligopeptidase (POP), an enzyme implicated in cognitive functions and psychiatric disorders. This dual action as both an acetylcholinesterase and prolyl oligopeptidase inhibitor highlights its potential in treating neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities and associated IC50 values of this compound compared to other known compounds:

| Biological Activity | This compound (IC50) | Comparison Compound (IC50) |

|---|---|---|

| Acetylcholinesterase Inhibition | 0.61 µM | Galanthamine - 2.2 µM |

| Cytotoxicity against leukemia | Not specified | Haemanthamine - 29 µM |

| Prolyl Oligopeptidase Inhibition | Not specified | Various POP inhibitors |

Case Studies

5.1. In Vitro Studies on Alzheimer’s Disease

In one study, this compound was isolated from Nerine filamentosa and subjected to various assays to evaluate its efficacy as an acetylcholinesterase inhibitor . The results indicated significant inhibition comparable to existing treatments, warranting further investigation into its therapeutic potential.

5.2. Cancer Cell Line Studies

Another study focused on the cytotoxic effects of this compound on human cancer cell lines, demonstrating its ability to selectively induce apoptosis in malignant cells while sparing normal cells . This selectivity is critical for developing effective anticancer therapies with reduced side effects.

Propriétés

Numéro CAS |

6882-09-3 |

|---|---|

Formule moléculaire |

C18H21NO5 |

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

(1S,13R,15R,16S,18R)-9,15-dimethoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-triene |

InChI |

InChI=1S/C18H21NO5/c1-20-11-6-13-18(17-16(11)24-17)3-4-19(13)7-9-10(18)5-12-15(14(9)21-2)23-8-22-12/h5,11,13,16-17H,3-4,6-8H2,1-2H3/t11-,13-,16+,17+,18+/m1/s1 |

Clé InChI |

XHXKHSUJQVCHTA-NWVCDLTISA-N |

SMILES |

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C6C1O6 |

SMILES isomérique |

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)[C@@H]6[C@H]1O6 |

SMILES canonique |

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C6C1O6 |

Key on ui other cas no. |

6882-09-3 |

Synonymes |

undulatine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.